![molecular formula C11H18N2O2 B13246402 1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B13246402.png)
1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione typically involves the reaction of piperidine derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched derivatives . The reaction conditions often involve hydrogenation, cyclization, and cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions and the use of various catalysts to enhance yield and purity. The process typically includes steps such as hydrogenation, cyclization, and functionalization of the piperidine and pyrrolidine rings .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, trifluoroacetic acid, and various organocatalysts. The conditions often involve specific temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include enantiomerically enriched derivatives, substituted piperidines, and other functionalized compounds .
Scientific Research Applications
1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Pyrrolizines: Compounds with similar structural features and biological activities.
Prolinol: Another compound with a pyrrolidine ring, used in various chemical and biological applications.
Uniqueness
1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione is unique due to its combination of a piperidine and pyrrolidine ring, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-piperidin-2-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H18N2O2/c14-10-4-5-11(15)13(10)8-6-9-3-1-2-7-12-9/h9,12H,1-8H2 |
InChI Key |
GAEVWRLQKRUVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCN2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13246320.png)
![2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13246327.png)


amine](/img/structure/B13246340.png)
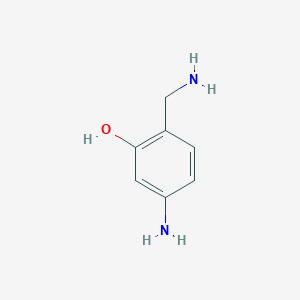
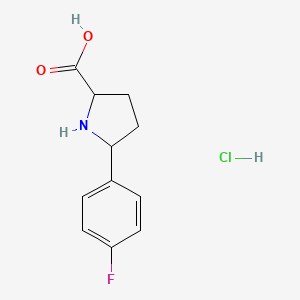
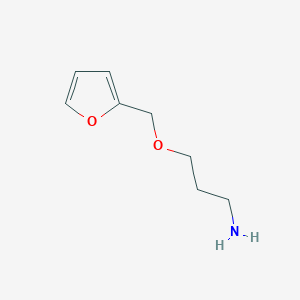
![2-[(4-Fluoropiperidin-4-yl)methyl]pyridine](/img/structure/B13246372.png)
![3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile](/img/structure/B13246379.png)
![3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13246390.png)
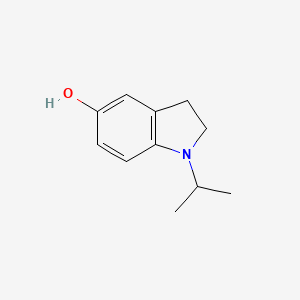
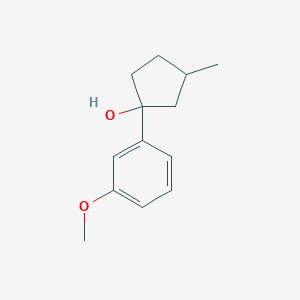
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpiperidin-4-amine](/img/structure/B13246408.png)
